molecular formula C26H41NO B1676184 Melinamide CAS No. 14417-88-0

Melinamide

Cat. No. B1676184
CAS RN: 14417-88-0
M. Wt: 383.6 g/mol
InChI Key: RWIUTHWKQHRQNP-NQLNTKRDSA-N
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Description

Melinamide is an antilipidemic agent similar to gemfibrozil . It acts to lower elevated serum lipids by reducing the very low-density lipoprotein fraction rich in triglycerides . Serum cholesterol may be decreased, particularly in those patients whose cholesterol elevation is due to the presence of IDL as a result of Type III hyperlipoproteinemia .


Molecular Structure Analysis

Melinamide is an amide derivative of an unsaturated long-chain fatty acid . Its molecular formula is C26H41NO and it has a molecular weight of 383.62 . Further analysis of its molecular structure could be performed using techniques such as proton and carbon nuclear magnetic resonance (1 H-NMR, 13 C-NMR) .

Safety And Hazards

Melinamide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

(9Z,12Z)-N-(1-phenylethyl)octadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(28)27-24(2)25-21-18-17-19-22-25/h7-8,10-11,17-19,21-22,24H,3-6,9,12-16,20,23H2,1-2H3,(H,27,28)/b8-7-,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIUTHWKQHRQNP-NQLNTKRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048809
Record name Melinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melinamide

CAS RN

14417-88-0
Record name Melinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14417-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melinamide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ07049A84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
K NATORI, Y OKAZAKI, T NAKAJIMA… - The Japanese Journal …, 1986 - jstage.jst.go.jp
In order to elucidate the mechanism of action of DL-melinamide [DL MA, N-(a-methylbenzyl) linoleamide], an inhibitor of cholesterol absorption, the effect of DL-MA on esterification of …
Number of citations: 43 www.jstage.jst.go.jp
K Matsubara, Y Matsubwa, S Jiao, S Kihara, T Takama… - Atherosclerosis, 1988 - Elsevier
… , it might be argued that melinamide exerts a desirable effect on lipoprotein metabolism in diabetic rats. Accordingly, we suggest that a sufficient dose of melinamide if similarly active in …
Number of citations: 24 www.sciencedirect.com
T NAKAJIMA, K NATORI, T HIROHASHI… - Chemical and …, 1986 - jstage.jst.go.jp
… animals that melinamide remarkably reduces cholesterol … establish the effect of melinamide on cholesterol solubilization by … In this study, the effect of melinamide on cholesterol solubility …
Number of citations: 2 www.jstage.jst.go.jp
Y Mizuno, S Komuro, K Kimura, H Nakatani - Japanese Journal of …, 1983 - Elsevier
After induction of hyperlipidemia in rabbits by feeding a diet supplemented with cholesterol (500 mg/animal/day) for 3 weeks, melinamide (300, 1000 or 3000 mg/kg/day) was orally …
Number of citations: 0 www.sciencedirect.com
H Tanaka, T Kimura - Expert Opinion on Investigational Drugs, 1994 - Taylor & Francis
… with melinamide (2.25 g/day) for sixteen weeks, a 7 to 10% decrease in serum total cholesterol was observed. However, the hypolipidaemic potency of melinamide … ity, melinamide is not …
Number of citations: 9 www.tandfonline.com
K Seki, S Horie, T Watanabe… - Journal of Pharmacy and …, 1988 - Wiley Online Library
… (TDPC), B-sitosterol and melinamide on the esterification of … (ACAT), whereas melinamide significantly inhibited cholesteryl … , B-sitosterol and melinamide with respect to their action on …
Number of citations: 4 onlinelibrary.wiley.com
T TAMAI, H TAKAI, R FUJIWARA, S HAYASHI… - 動脈硬化, 1986 - jglobal.jst.go.jp
Effect of melinamide on plasma lipids, lipoproteins and apolipoproteins in hypercholesterolemia. | Article Information | J-GLOBAL … Effect of melinamide on plasma …
Number of citations: 0 jglobal.jst.go.jp
J Kusunoki, K Aragane, T Kitamine… - The Japanese Journal …, 1995 - jstage.jst.go.jp
… The hypocholesterolemic action of F-1394 had a faster onset than that of DL-melinamide or CL-… immediately after its administration in contrast to that of DL-melinamide or CL-277,082. …
Number of citations: 18 www.jstage.jst.go.jp
S Nakamura, S Kamiya, H Shirahase… - …, 2004 - thieme-connect.com
… Melinamide is the only ACAT inhibitor that has been used clinically to prevent the intestinal absorbtion of dietary cholesterol [2, 3]. However, its clinical hypolipidemic efficacy is much …
Number of citations: 10 www.thieme-connect.com
DR Sliskovic, BK Trivedi - Current Medicinal Chemistry, 1994 - books.google.com
… In humans treated with 2.25 grams of melinamide per day, a 19.6% decrease in … Melinamide (Artes'9) is the only marketed (in Japan) ACAT inhibitor so far. Interestingly, melinamide was …
Number of citations: 118 books.google.com

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